7-(2-Fluorophenyl)-1,4-thiazepane is a chemical compound classified within the thiazepane derivatives. This compound features a thiazepane ring that is substituted with a 2-fluorophenyl group, which contributes to its unique properties and potential applications in various scientific fields. The molecular formula for 7-(2-fluorophenyl)-1,4-thiazepane is , and it has a molecular weight of approximately 336.5 g/mol .
The synthesis of 7-(2-fluorophenyl)-1,4-thiazepane can involve several organic reaction pathways, typically including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, using polar aprotic solvents can facilitate nucleophilic substitutions effectively.
The molecular structure of 7-(2-fluorophenyl)-1,4-thiazepane consists of a seven-membered ring that includes both sulfur and nitrogen atoms. The fluorophenyl substituent enhances the compound's lipophilicity and metabolic stability. The structural representation can be denoted using the SMILES notation: O=C(Nc1cccs1)N1CCSC(c2ccccc2F)CC1
.
7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of the fluorine atom, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for 7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity to specific sites, potentially leading to modulation of biological pathways. This interaction is critical for its exploration in medicinal chemistry as a therapeutic agent .
These properties are essential for understanding the handling and application of this compound in laboratory settings .
7-(2-fluorophenyl)-1,4-thiazepane has several scientific applications:
This compound's versatility makes it an important subject of study in various fields, particularly in drug discovery and material science.
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1